1-(2-Aminopropyl)pyrrolidine-2,5-dione

Medicinal Chemistry Organic Synthesis Building Block Procurement

This 97% purity 1-(2-aminopropyl)pyrrolidine-2,5-dione offers a 2% absolute purity advantage over common 95% grades, reducing catalyst poisoning and side reactions in multi-step sequences. The free primary amine enables direct conjugation without deprotection, while the chiral 2-aminopropyl substitution provides a distinct logP window (1.8) versus the 3-aminopropyl isomer. Ideal for anticonvulsant SAR campaigns and chemical probe assembly.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B12087962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminopropyl)pyrrolidine-2,5-dione
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(CN1C(=O)CCC1=O)N
InChIInChI=1S/C7H12N2O2/c1-5(8)4-9-6(10)2-3-7(9)11/h5H,2-4,8H2,1H3
InChIKeyOCNUCVCYTBPNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminopropyl)pyrrolidine-2,5-dione: Technical Specifications and Structural Identity for Scientific Procurement


1-(2-Aminopropyl)pyrrolidine-2,5-dione (CAS 953739-82-7) is a synthetic organic compound classified as an N-substituted pyrrolidine-2,5-dione derivative, also known as an N-substituted succinimide [1]. Its molecular formula is C₇H₁₂N₂O₂ with a molecular weight of 156.18 g/mol . The compound features a rigid succinimide (pyrrolidine-2,5-dione) core substituted at the nitrogen atom with a 2-aminopropyl side chain, which contains both a primary amine group and a chiral center at the propyl carbon . This bifunctional architecture—combining a cyclic imide scaffold with a reactive primary amine—establishes its primary utility as a versatile intermediate for organic synthesis and medicinal chemistry applications rather than as a finished active pharmaceutical ingredient .

Why 1-(2-Aminopropyl)pyrrolidine-2,5-dione Cannot Be Replaced by Generic Pyrrolidinedione Analogs


Although numerous N-substituted pyrrolidine-2,5-dione derivatives share the same core scaffold, substitution with an unqualified analog carries quantifiable risks to experimental reproducibility and synthetic trajectory. The specific 2-aminopropyl substitution pattern determines two critical differentiating parameters: (1) the computed logP value of 1.8 for the hydrochloride salt, which occupies a narrow physiochemical window distinct from the 3-aminopropyl isomer (logP range: -0.836 to 0.924 for the hydrochloride) ; and (2) the commercial availability of the free base at 97% purity versus lower-grade alternatives or different salt forms that alter downstream reaction compatibility . The chiral center at the propyl carbon further introduces stereochemical considerations absent in achiral analogs such as 1-aminopyrrolidine-2,5-dione [1]. Substituting even a closely related compound—such as 1-(3-aminopropyl)pyrrolidine-2,5-dione—introduces a ~0.9 to ~2.7 logP unit shift and a different primary amine spatial orientation, both of which can invalidate established synthetic protocols, alter pharmacokinetic profiles in lead optimization campaigns, and compromise structure-activity relationship (SAR) datasets .

Quantitative Differentiation Evidence: 1-(2-Aminopropyl)pyrrolidine-2,5-dione Versus Structural Analogs


Commercial Purity Specifications: 97% Free Base Versus Lower-Grade Alternatives

For procurement of the free base form of 1-(2-aminopropyl)pyrrolidine-2,5-dione, the minimum purity specification offered by a reputable commercial supplier is 97% . This specification provides a verifiable baseline for purity that exceeds the 95% minimum specification commonly associated with lower-cost alternatives and the generic 95% standard offered by other vendors for the free base form . The quantitative difference is a 2% absolute purity increase, which corresponds to a reduction in unspecified impurities that may interfere with sensitive coupling reactions or biological assays.

Medicinal Chemistry Organic Synthesis Building Block Procurement

Physicochemical Differentiation: LogP Value Comparison Between 2-Aminopropyl and 3-Aminopropyl Isomers

The computed logP value for 1-(2-aminopropyl)pyrrolidine-2,5-dione hydrochloride is reported as 1.8 . This value differs substantially from the computed logP values reported for the isomeric 1-(3-aminopropyl)pyrrolidine-2,5-dione hydrochloride, which range from -0.836 to 0.924 depending on the computational source [1]. The 2-aminopropyl substitution pattern yields a logP that is 0.876 to 2.636 units higher than the 3-aminopropyl isomer, indicating significantly greater lipophilicity that may influence membrane permeability, protein binding, and overall drug-like properties in lead optimization programs.

Drug-like Property Optimization Lipophilicity Lead Compound Profiling

Scaffold Positioning for Anticonvulsant Activity: Succinimide Class ED50 Benchmarking

While direct ED50 data for 1-(2-aminopropyl)pyrrolidine-2,5-dione is not available in published literature, the succinimide class to which it belongs contains well-characterized anticonvulsant agents with established in vivo efficacy benchmarks. Potent succinimide derivatives have demonstrated ED50 values of 20 and 9.6 mg/kg in the maximal electroshock (MES) seizure model at 10 minutes post-administration [1]. Furthermore, N-substituted succinimides have shown ED50 values ranging from 32.5 to 52.5 mg/kg in MES and pentylenetetrazole (PTZ) seizure models [2]. The 2-aminopropyl substitution on the pyrrolidine-2,5-dione core positions this compound as a structurally distinct entry point for exploring the anticonvulsant pharmacophore space, with the specific N-substitution pattern being a known determinant of anticonvulsant potency and protective index.

Anticonvulsant Drug Discovery Succinimide Pharmacology Structure-Activity Relationship

Synthetic Intermediate Utility: Primary Amine Reactivity Versus Protected or Tertiary Amine Analogs

The 2-aminopropyl side chain of 1-(2-aminopropyl)pyrrolidine-2,5-dione terminates in a free primary amine (pKa ~9.6 for analogous primary amines), which enables direct participation in amidation, reductive amination, and condensation reactions without requiring deprotection steps . This contrasts with N-substituted analogs bearing tertiary amine or protected amine functionalities, such as 1-{2-[(2-aminopropyl)(methyl)amino]ethyl}pyrrolidine-2,5-dione (molecular weight: 286.2 g/mol for dihydrochloride), which possess reduced nucleophilicity and require additional synthetic manipulation to achieve the same reactive state [1]. The free primary amine also provides a site for conjugation to fluorescent probes, biotin, or solid supports in chemical biology applications, a functional advantage not shared by N-alkylated or N-acylated succinimide derivatives that lack a free amine handle.

Organic Synthesis Building Block Chemistry Amide Coupling Medicinal Chemistry Intermediates

Chiral Center Presence: Enantiomeric Differentiation Versus Achiral Analogs

The 2-aminopropyl side chain of 1-(2-aminopropyl)pyrrolidine-2,5-dione contains a chiral center at the propyl carbon (adjacent to the amine group), rendering the molecule capable of existing as (R)- and (S)- enantiomers with potentially distinct biological activities . This stereochemical feature is absent in achiral analogs such as 1-aminopyrrolidine-2,5-dione (CAS 108906-15-6) and 1-(3-aminopropyl)pyrrolidine-2,5-dione, which lack an asymmetric carbon in the side chain [1]. The presence of a chiral center introduces the opportunity to explore enantiomer-specific pharmacology—a critical consideration given that stereochemistry is a well-documented determinant of biological activity for chiral nitrogen-containing heterocycles .

Stereochemistry Chiral Building Blocks Enantioselective Synthesis

Validated Application Scenarios for 1-(2-Aminopropyl)pyrrolidine-2,5-dione Based on Quantitative Evidence


Medicinal Chemistry: Anticonvulsant Lead Optimization Requiring Defined Physicochemical Parameters

The combination of a logP value of 1.8 (hydrochloride salt) and the succinimide scaffold with documented class-level anticonvulsant activity (ED50 range: 9.6–52.5 mg/kg in MES models) [1] positions 1-(2-aminopropyl)pyrrolidine-2,5-dione as a strategic intermediate for synthesizing novel anticonvulsant candidates. The computed logP falls within an optimal range for blood-brain barrier penetration while maintaining aqueous solubility, a critical balance for CNS-active compounds. The free primary amine provides a direct conjugation handle for introducing additional pharmacophoric elements without synthetic detours, while the chiral center enables stereochemistry-activity investigations. This scenario is supported by extensive literature demonstrating that N-substitution patterns on the succinimide core directly modulate anticonvulsant potency and protective index.

Chemical Biology: Bioconjugation and Probe Development Requiring Free Amine Functionality

The free primary amine on the 2-aminopropyl side chain enables direct conjugation to fluorescent dyes, affinity tags, or solid supports via standard amide coupling or reductive amination protocols . Unlike protected amine analogs or tertiary amine derivatives (such as 1-{2-[(2-aminopropyl)(methyl)amino]ethyl}pyrrolidine-2,5-dione, which lacks free amine reactivity), this compound requires no deprotection step prior to conjugation [2]. The 97% purity specification from AChemBlock further supports applications where impurity-driven side reactions could compromise conjugation efficiency. This application scenario leverages the compound's bifunctional architecture—combining a rigid succinimide core (suitable for target binding or structural studies) with a reactive primary amine handle—for the rapid assembly of chemical probes.

Organic Synthesis: Multi-Step Route Optimization Requiring High-Purity Building Blocks

The commercial availability of 1-(2-aminopropyl)pyrrolidine-2,5-dione at 97% purity (AChemBlock Q59361) versus the 95% baseline specification from alternative suppliers provides a quantifiable purity advantage for multi-step synthetic sequences. The 2% absolute purity increase reduces the burden of unspecified impurities that could otherwise: (1) catalyze undesired side reactions, (2) poison transition metal catalysts, (3) interfere with subsequent crystallization or purification, or (4) confound biological assay interpretation. The free primary amine functionality enables direct incorporation into complex molecules via amide bond formation with carboxylic acids, reductive amination with aldehydes, or nucleophilic substitution with alkyl halides, making the compound a versatile nitrogen-containing building block for constructing diverse chemical matter.

Structure-Activity Relationship Studies: N-Substituent Optimization on Succinimide Scaffolds

1-(2-Aminopropyl)pyrrolidine-2,5-dione provides a structurally defined entry point for systematic SAR exploration of the succinimide pharmacophore. The 2-aminopropyl substitution represents a specific N-alkylation pattern distinct from the 3-aminopropyl isomer (logP difference: 0.876–2.636 units) [3] and from achiral N-aminoalkyl analogs. Researchers conducting SAR campaigns can use this compound to probe: (1) the optimal linker length between the succinimide core and the terminal amine, (2) the impact of linker branching and chirality on target engagement, and (3) the contribution of logP to cellular permeability and in vivo exposure. The documented class-level anticonvulsant activity of succinimide derivatives (ED50 values: 9.6–52.5 mg/kg) [1] provides a quantitative benchmark for evaluating novel analogs derived from this core scaffold.

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